molecular formula C9H16ClNO2 B124614 (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride CAS No. 144540-75-0

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride

Cat. No. B124614
M. Wt: 205.68 g/mol
InChI Key: PONAUWFRJYNGAC-MWDCIYOWSA-N
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Description

“(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is a useful research chemical . It is a key intermediate for the synthesis of trandolapril, which is a known antihypertensive agent .


Synthesis Analysis

The synthesis of this compound involves a novel method using a new intermediate . The general approach in most of the Trandolapril synthesis is a peptide coupling of N-[(1-ethoxy carbonyl)-3-phenyl propyl]-S-alanine with benzyl-(2s,3aR,7aS)-octahydroindole-2-carboxylate using as coupling agent dicyclohexylcarbodiimiide in combination with 1-hydroxy benzotriazole or n-alkyl phosphonic anhydride in presence of an organic base, such as triethylamine .


Molecular Structure Analysis

The molecular formula of this compound is C9H16ClNO2 . The average mass is 205.68 g/mol .


Chemical Reactions Analysis

The synthesis of octahydroindole-2-carboxylic acid involves a Favorskii type ring contraction, followed by hydrolysis to give a mixture of III a and III b as a 1:1 mixture .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, boiling point of 318.6±25.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, and enthalpy of vaporization of 61.6±6.0 kJ/mol .

Scientific Research Applications

Chromatographic Analysis

Octahydro-1H-indole-2-carboxylic acid, a starting material for Perindopril and Trandolapril synthesis, has been studied for its quantification using reverse-phase HPLC. The method includes the use of a refractive index detector and a specific mobile phase, offering a simple and cost-effective tool for routine analysis (Vali et al., 2012).

Enantiomer Synthesis

The synthesis of the proline analogue, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic), and its enantiomer has been efficiently carried out. The process includes HPLC resolution on a chiral column, highlighting its usefulness in peptide synthesis (Sayago et al., 2007).

Pharmaceutical Synthesis

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is crucial in the synthesis of Trandolapril, a pharmaceutical compound. The synthesis involves a series of reactions including alcoholysis, cyanomethylation, and hydrolysis (Shi Hui-lin, 2007).

Biological Activity in Derivatives

Research into indole-2-carboxylic acid derivatives, closely related to octahydro-1H-indole-2-carboxylic acid, reveals significant antibacterial and moderate antifungal activities. This opens avenues for developing potent lead compounds in pharmaceutical applications (Raju et al., 2015).

Structural Applications in Peptides

The use of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) in oligoproline structures shows the potential of Oic as a building block for hydrophobic sites in biologically relevant contexts. This research demonstrates its utility in the formation of stable trans-amide bond structures (Kubyshkin & Budisa, 2017).

Future Directions

The compound is a key intermediate in the synthesis of trandolapril, a known antihypertensive agent . Future research may focus on improving the synthesis process or exploring other potential applications of this compound.

properties

IUPAC Name

(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONAUWFRJYNGAC-MWDCIYOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647571
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride

CAS RN

144540-75-0
Record name 1H-Indole-2-carboxylic acid, octahydro-, hydrochloride (1:1), (2S,3aR,7aS)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, octahydro-, hydrochloride (1:1), (2S,3aR,7aS)
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